(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(3-chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClO2/c1-19-16-8-3-2-5-12(16)9-10-15(18)13-6-4-7-14(17)11-13/h2-11H,1H3/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOVOYSMVIXURZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C(=O)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. In this case, 3-chlorobenzaldehyde and 2-methoxyacetophenone are used as starting materials. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of chalcone derivatives, including this compound, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated carbonyl compounds.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated carbonyl compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Mechanism of Action
The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one involves interactions with various molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can disrupt normal cellular functions, resulting in antibacterial, antifungal, or anticancer effects. The exact molecular targets and pathways may vary depending on the specific biological context.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
Substituent positions and types significantly influence properties. Key analogs include:
Key Observations :
- Solubility : Methoxy groups at para positions (e.g., 4-OMe) generally improve solubility in polar solvents compared to ortho-substituted analogs .
- Electronic Effects: Chlorine’s electron-withdrawing nature stabilizes the enone system, while methoxy’s electron-donating properties enhance π-conjugation, critical for NLO applications .
Crystallographic and Thermal Properties
Crystal structures of related compounds reveal trends in packing and stability:
Key Observations :
Key Observations :
Biological Activity
(2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, exhibits a variety of biological activities that have garnered attention in pharmacological research. This compound is known for its potential anticancer properties, anti-inflammatory effects, and antimicrobial activity. This article compiles recent findings on its biological activity, supported by relevant case studies and research data.
Chemical Structure and Properties
- Molecular Formula : CHClO
- SMILES Notation : COC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Cl
- InChIKey : DUTKEQBTMRWRAC-DHZHZOJOSA-N
The structural characteristics of this compound contribute significantly to its biological activity, especially in the modulation of various signaling pathways.
Anticancer Activity
Research indicates that chalcones, including this compound, possess significant anticancer properties. A study demonstrated that chalcone derivatives can inhibit the growth and proliferation of cancer cells through the modulation of key signaling pathways such as NF-κB and STAT3, which are often overactivated in cancerous cells .
Key Findings:
- Apoptosis Induction : The compound has been shown to induce apoptosis in various cancer cell lines.
- Tumor Angiogenesis Suppression : It inhibits the formation of new blood vessels that supply tumors, thereby limiting their growth.
Anti-inflammatory Effects
Chalcones have also been reported to exhibit anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in the inflammatory response. This property makes them potential candidates for treating inflammatory diseases .
Mechanism of Action:
- Inhibition of NF-κB activation leads to reduced expression of inflammatory mediators.
Antimicrobial Activity
The compound has shown promising results against various bacterial strains. Studies have indicated that chalcone derivatives can exhibit antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Induces apoptosis; inhibits NF-κB | , |
| Anti-inflammatory | Inhibits COX; reduces cytokines | |
| Antimicrobial | Inhibits bacterial growth |
Case Studies
- Chalcone Derivative Study : A study published in Molecules explored various synthetic chalcone derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, highlighting its potential as an anticancer agent .
- Inflammation Model : In a murine model of inflammation, treatment with this chalcone derivative resulted in a marked decrease in paw swelling and inflammatory cytokine levels when compared to control groups .
Q & A
Basic Research Questions
Q. What are the standard synthesis protocols for (2E)-1-(3-Chlorophenyl)-3-(2-methoxyphenyl)prop-2-en-1-one?
- Methodology : The compound is typically synthesized via Claisen-Schmidt condensation. A representative procedure involves reacting substituted acetophenone (e.g., 3-chloroacetophenone) with an aldehyde (e.g., 2-methoxybenzaldehyde) in ethanol under basic conditions (e.g., KOH) at 0–50°C for 2–3 hours. The reaction is monitored via TLC, and the product is recrystallized from ethanol .
- Key Parameters :
| Reactants | Solvent | Catalyst | Temperature | Reaction Time | Yield |
|---|---|---|---|---|---|
| 3-Chloroacetophenone + 2-Methoxybenzaldehyde | Ethanol | KOH | 0–50°C | 2–3 h | ~70–80% |
Q. How is the E-configuration of the α,β-unsaturated ketone confirmed experimentally?
- Methodology : The E-configuration is validated using single-crystal X-ray diffraction (XRD), which reveals bond angles and dihedral angles between aromatic rings. For example, the C=C bond length (~1.32–1.35 Å) and torsion angles (e.g., 173.5° between chlorophenyl and methoxyphenyl groups) confirm the trans arrangement .
- Complementary Techniques : UV-Vis spectroscopy (λmax ~300–350 nm for enone systems) and H NMR (coupling constant ≈ 15–16 Hz for vinyl protons) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Core Methods :
- IR Spectroscopy : Confirms C=O stretch (~1650–1680 cm) and C=C stretch (~1600 cm) .
- H/C NMR : Identifies substituent patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons split due to substituents) .
- HR-MS : Validates molecular weight (e.g., [M+H] at m/z 289.0732 for CHClO) .
Advanced Research Questions
Q. How can discrepancies between DFT-calculated and experimental structural parameters be resolved?
- Methodology : Optimize computational models using hybrid functionals (e.g., B3LYP/6-311+G(d,p)) and compare bond lengths, angles, and electronic properties (HOMO-LUMO) with XRD data. For example, DFT-predicted C=O bond lengths (1.22 Å) may slightly deviate from XRD (1.23–1.25 Å) due to crystal packing effects. Adjust basis sets or include solvent models to improve accuracy .
- Example Data :
| Parameter | DFT (Gas Phase) | XRD (Solid State) |
|---|---|---|
| C=O Bond Length | 1.22 Å | 1.24 Å |
| C=C Bond Length | 1.33 Å | 1.35 Å |
Q. What strategies are employed to evaluate nonlinear optical (NLO) properties in such chalcone derivatives?
- Methodology : Measure hyperpolarizability (β) via Kurtz-Perry powder technique or electric-field-induced second-harmonic generation (EFISH). Theoretical calculations using Z-scan or finite-field methods assess β values (e.g., 10–15 × 10 esu for similar compounds). Substituent effects (e.g., electron-withdrawing Cl, electron-donating OCH) enhance charge transfer, critical for NLO activity .
Q. How is SHELX software utilized in refining the crystal structure of this compound?
- Workflow :
Data Collection : Use a diffractometer (e.g., Oxford Gemini) to collect intensity data (Cu-Kα, λ = 1.54184 Å).
Structure Solution : Apply direct methods (SHELXS) for phase determination.
Refinement : Refine coordinates and displacement parameters using SHELXL (full-matrix least-squares on ). Validate with R-factor (<5%) and goodness-of-fit ( ≈ 1.0) .
- Key Outputs :
| Parameter | Value |
|---|---|
| R | 0.035 |
| Final R1 (I > 2σ) | 0.047 |
Q. What mechanistic insights guide the compound’s moderate antimicrobial activity?
- Hypothesis : The compound disrupts microbial membranes via hydrophobic interactions (chlorophenyl group) or inhibits enzymes (e.g., dihydrofolate reductase) through H-bonding (methoxy oxygen). Testing against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–100 µg/mL reveals zone-of-inhibition diameters (10–15 mm). Synergistic studies with standard antibiotics (e.g., ampicillin) can enhance efficacy .
Data Contradictions and Mitigation
- DFT vs. Experimental UV-Vis : Theoretical λmax may underestimate bathochromic shifts due to solvent effects. Include polarizable continuum models (PCM) in simulations to align with experimental spectra .
- Antimicrobial Variability : Differences in microbial strains or assay protocols (e.g., agar diffusion vs. microdilution) affect results. Standardize protocols per CLSI guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
